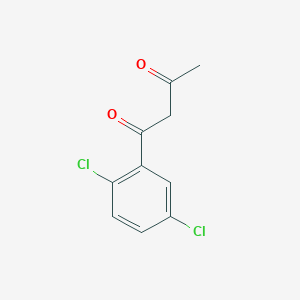

1,3-Butanedione, 1-(2,5-dichlorophenyl)-

Description

Contextualizing 1,3-Butanedione Derivatives in Contemporary Organic Synthesis and Materials Science

β-Diketones, also known as 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. This structural motif makes them exceptionally versatile building blocks in modern organic chemistry. nih.govnih.govijpras.com They serve as crucial intermediates for the formation of carbon-carbon bonds and for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are significant scaffolds in medicinal chemistry. ijpras.com The classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. nih.govijpras.com Other synthetic routes include the hydration of alkynones and decarboxylative coupling reactions. nih.govnih.gov

A key feature of β-diketones is their ability to exist as a mixture of keto and enol tautomers. masterorganicchemistry.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and in many cases, it is the predominant form. youtube.comlibretexts.org This keto-enol tautomerism is fundamental to the reactivity of β-diketones, with the enol form exhibiting significant nucleophilic character at the alpha-carbon. masterorganicchemistry.com

In the realm of materials science, the bidentate nature of the enolate form of β-diketones makes them excellent chelating ligands for a vast range of metal ions. ijpras.commdpi.com These metal-β-diketonate complexes have found applications as catalysts, precursors for metal-organic frameworks (MOFs), and as components in luminescent materials. mdpi.com The ability to tune the electronic and steric properties of the β-diketone ligand by modifying its substituents allows for precise control over the properties of the resulting metal complex. Recently, liquefied thienyl diketones have been shown to exhibit efficient room-temperature phosphorescence (RTP) in a solvent-free liquid state, opening avenues for new optical materials. rsc.org

Significance of Halogenated Phenyl Substituents in Modulating Chemical and Electronic Properties of β-Diketones

The introduction of a substituted phenyl group onto the β-diketone backbone significantly influences its chemical and electronic landscape. A phenyl group itself is generally considered to be inductively electron-withdrawing due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance (+M effect) when conjugation is possible. wikipedia.org

In the specific case of 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, the presence of two chlorine atoms on the phenyl ring has profound consequences:

Increased Acidity: The strong inductive electron-withdrawing nature of the dichlorophenyl group enhances the acidity of the central methylene protons (the α-hydrogens). This facilitates the formation of the enolate anion.

Modulation of Keto-Enol Equilibrium: The electronic properties of the substituent can influence the relative stability of the keto and enol tautomers. An electron-withdrawing group can stabilize the enolate, potentially shifting the equilibrium towards the enol form. The stability of the enol is also influenced by factors like conjugation with the phenyl ring. libretexts.orgstackexchange.com

Tuning of Metal Complex Properties: As a ligand, the 2,5-dichlorophenyl group alters the electron density on the coordinating oxygen atoms. This modification affects the stability, redox potential, and catalytic activity of the resulting metal complexes. The steric bulk of the chlorine atom at the ortho position (position 2) can also influence the coordination geometry around the metal center.

These modifications are crucial for designing β-diketones with tailored properties for specific applications, from catalysts to functional materials.

Table 1: Comparative Physicochemical Properties of Selected β-Diketones This interactive table provides a comparison of the target compound with its parent structures. Data for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is not widely available and is therefore omitted.

| Property | 2,3-Butanedione | 1-Phenyl-1,3-butanedione |

|---|---|---|

| Synonym | Diacetyl, Biacetyl | Benzoylacetone |

| Molecular Formula | C₄H₆O₂ nih.govthermofisher.com | C₁₀H₁₀O₂ sigmaaldrich.com |

| Molecular Weight | 86.09 g/mol nih.gov | 162.19 g/mol sigmaaldrich.com |

| Appearance | Clear yellow liquid thermofisher.com | Powder sigmaaldrich.com |

| Melting Point | Not applicable | 54-56 °C sigmaaldrich.com |

| Density | 0.98 - 0.99 g/mL at 20°C thermofisher.com | 1.09 g/mL at 25 °C sigmaaldrich.com |

| CAS Number | 431-03-8 thermofisher.com | 93-91-4 sigmaaldrich.com |

Current Research Landscape and Identified Knowledge Gaps Pertaining to 1,3-Butanedione, 1-(2,5-dichlorophenyl)-

While the broader family of β-diketones is extensively studied, the specific compound 1,3-Butanedione, 1-(2,5-dichlorophenyl)- appears to be a subject of limited dedicated research in publicly available scientific literature. Commercial suppliers may list related compounds, such as 1-(3,4-Dichlorophenyl)-1,3-butanedione sigmaaldrich.com, but detailed studies on the 2,5-dichloro isomer are scarce.

This scarcity represents a significant knowledge gap. The unique substitution pattern of the 2,5-dichlorophenyl group, with one chlorine atom ortho to the diketone linkage and one meta, suggests it would have distinct electronic and steric properties compared to other dichlorophenyl isomers.

Identified Knowledge Gaps:

Synthesis and Characterization: Although its synthesis can be predicted to follow established methods like the Claisen condensation, detailed reports on optimized reaction conditions, yield, and comprehensive spectroscopic characterization (NMR, IR, MS) of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- are not readily found.

Keto-Enol Tautomerism: Quantitative studies on the keto-enol equilibrium of this specific compound in various solvents are needed. Such data would provide insight into how the 2,5-dichloro substitution pattern influences tautomeric preference compared to non-halogenated or other halogenated analogues.

Coordination Chemistry: There is a lack of research on the formation and properties of its metal complexes. Investigating its coordination behavior with various transition metals and lanthanides could reveal novel catalysts or materials with interesting magnetic or photophysical properties.

Application-Oriented Research: The potential of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- as a precursor for synthesizing new heterocyclic compounds (e.g., pyrazoles, isoxazoles) with potential biological activity remains unexplored.

Future research focused on these areas would be valuable for both fundamental organic chemistry and the development of new functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H8Cl2O2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3 |

InChI Key |

NRCBFTJBSHQGSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development

Established Synthetic Pathways for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- and Related Dichlorophenyl Butanediones

The most common and well-established method for the synthesis of 1,3-butanediones, including the 1-(2,5-dichlorophenyl)- derivative, is the Claisen condensation. google.comgoogle.comchemicalbook.comorganic-chemistry.orgsigmaaldrich.comdoubtnut.com This reaction involves the base-catalyzed condensation of an ester and a ketone. In the case of 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, the synthesis commences with the preparation of the key precursor, 2',5'-dichloroacetophenone (B105169).

The synthesis of 2',5'-dichloroacetophenone is typically achieved through a Friedel-Crafts acylation reaction. google.comgoogle.comguidechem.com This involves reacting 1,4-dichlorobenzene (B42874) with acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). google.comgoogle.comguidechem.com

The subsequent step is the Claisen condensation of the synthesized 2',5'-dichloroacetophenone with an appropriate ester, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. doubtnut.com The base abstracts a proton from the alpha-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2',5'-dichloroacetophenone. The subsequent loss of the ethoxide leaving group leads to the formation of the target β-diketone, 1,3-Butanedione, 1-(2,5-dichlorophenyl)-.

A general representation of the established synthetic pathway is as follows:

Step 1: Friedel-Crafts Acylation to form 2',5'-Dichloroacetophenone

Step 2: Claisen Condensation to form 1,3-Butanedione, 1-(2,5-dichlorophenyl)-

Exploration of Novel Synthetic Routes and Optimized Reaction Conditions

Research into the synthesis of dichlorophenyl butanediones continues to explore novel routes and optimize existing reaction conditions to improve yields, reduce reaction times, and employ more environmentally benign methodologies.

For the Friedel-Crafts acylation step, variations in the Lewis acid catalyst and reaction temperature have been investigated to enhance the yield and purity of 2',5'-dichloroacetophenone. google.comguidechem.com For instance, different molar ratios of aluminum trichloride to the reactants and varying temperatures have been documented to influence the outcome of the reaction. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 1,4-Dichlorobenzene | Acetyl Chloride | Anhydrous Aluminum Chloride | 40 | 63.3 | guidechem.com |

| o-Dichlorobenzene | Acetyl Chloride | Anhydrous Aluminum Chloride | 100 | 95 | guidechem.com |

In the context of the Claisen condensation, the choice of base and solvent can significantly impact the reaction's efficiency. While sodium ethoxide in ethanol (B145695) is traditional, other strong bases such as sodium hydride or sodium amide can also be employed, potentially leading to higher yields. chemicalbook.com Microwave-assisted synthesis has also emerged as a modern technique to accelerate the formation of β-keto esters, which are structurally related to the target compound. nih.gov

Regioselective Synthesis and Isomeric Control in the Preparation of Substituted 1,3-Butanediones

The synthesis of substituted 1,3-butanediones often raises the issue of regioselectivity, particularly when unsymmetrical ketones or esters are used. In the synthesis of 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, the starting materials, 2',5'-dichloroacetophenone and ethyl acetate, are chosen to ensure a specific connectivity, thus controlling the final product's isomeric form.

The Friedel-Crafts acylation of 1,4-dichlorobenzene predominantly yields the 2,5-dichloroacetophenone isomer due to the directing effects of the chlorine substituents on the aromatic ring. This isomeric purity of the precursor is crucial for the regioselective synthesis of the final product.

Further control over regioselectivity is critical when these diones are used in subsequent reactions, such as the synthesis of substituted pyrazoles. The reaction of a 1,3-diketone with a substituted hydrazine (B178648) can potentially lead to two different regioisomers. However, by carefully selecting the reaction conditions and the nature of the substituents on both the diketone and the hydrazine, it is often possible to favor the formation of a single isomer. nih.govmdpi.com

Utilization of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- as a Key Building Block for Complex Molecular Architectures

The 1,3-dicarbonyl moiety in 1,3-Butanedione, 1-(2,5-dichlorophenyl)- makes it a highly versatile building block for the synthesis of a variety of heterocyclic compounds. nih.govjazanu.edu.sa The two carbonyl groups provide reactive sites for condensation reactions with binucleophiles, leading to the formation of five- and six-membered rings.

A prominent application is in the synthesis of pyrazole (B372694) derivatives. organic-chemistry.orgnih.govmdpi.comnih.gov The reaction of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- with hydrazine or substituted hydrazines yields substituted pyrazoles, which are important scaffolds in medicinal chemistry. nih.govmdpi.comnih.gov

Similarly, this diketone can be used to synthesize pyrimidine (B1678525) derivatives by reacting it with urea (B33335) or related compounds. nih.govresearchgate.net The resulting pyrimidine core is another privileged structure in drug discovery. The general reaction schemes for the formation of pyrazoles and pyrimidines are illustrated below:

Synthesis of Pyrazoles:

Synthesis of Pyrimidines:

The dichlorophenyl substituent on the butanedione can also influence the biological activity and physical properties of the final heterocyclic products, making 1,3-Butanedione, 1-(2,5-dichlorophenyl)- a valuable and specific building block in the development of new chemical entities.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous structural assignment and for understanding the electronic and conformational properties of a molecule. For 1,3-butanedione derivatives, a key feature is the existence of keto-enol tautomerism, which is heavily influenced by the solvent and substitution patterns. Spectroscopic methods are the primary tools for investigating this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment and Tautomeric Identification

No specific ¹H or ¹³C NMR data for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- has been found in the searched scientific literature.

In a typical ¹H NMR spectrum of a related compound like 1-phenyl-1,3-butanedione, the presence of both keto and enol forms in solution (such as CDCl₃) would be observable. ambeed.com The enol form is characterized by a downfield signal for the enolic proton (typically δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The keto form would show distinct signals for the methylene (B1212753) protons (CH₂) and the methyl protons (CH₃). The integration of these signals allows for the quantification of the keto-enol ratio.

For ¹³C NMR, the carbonyl carbons of the keto form would appear at very downfield shifts (typically >190 ppm). nih.gov In the enol tautomer, the corresponding carbons would be shifted upfield. The chemical shifts of the aromatic carbons would also be influenced by the electronic effects of the chloro substituents on the phenyl ring.

A hypothetical data table for the expected proton and carbon environments is presented below for illustrative purposes only, as no experimental data is available.

Hypothetical ¹H NMR Data Table

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| Enolic-OH | 15.0 - 17.0 | s (broad) |

| Methine-H (enol) | 5.5 - 6.5 | s |

| Methylene-H (keto) | 3.5 - 4.5 | s |

| Methyl-H (enol) | 2.0 - 2.5 | s |

| Methyl-H (keto) | 2.0 - 2.5 | s |

Hypothetical ¹³C NMR Data Table

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carbonyl (keto) | 190 - 205 |

| Carbonyl (enol) | 170 - 185 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-ipso | 135 - 145 |

| Methylene C (keto) | 45 - 60 |

| Methine C (enol) | 90 - 100 |

| Methyl C | 20 - 30 |

Vibrational (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection

No specific FT-IR spectrum for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is available in the public domain.

FT-IR spectroscopy is a powerful technique for identifying functional groups. For a 1,3-dione, the most informative region is the carbonyl stretching frequency (νC=O). In the keto form, two distinct C=O stretching bands would be expected. In the enol form, which is often stabilized by intramolecular hydrogen bonding, a broad O-H stretching band would appear (around 2500-3200 cm⁻¹), and the C=O stretching frequency would be lowered and appear as a single, broad band due to conjugation and hydrogen bonding. The C-Cl stretching vibrations would be expected in the fingerprint region.

Hypothetical FT-IR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (intramolecular H-bond) | 2500 - 3200 | Broad, Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (keto, asymmetric) | ~1730 | Strong |

| C=O (keto, symmetric) | ~1710 | Strong |

| C=O (enol, H-bonded) | 1600 - 1640 | Strong, Broad |

| C=C (enol) | 1580 - 1620 | Medium |

| C-Cl | 1000 - 1100 | Strong |

Electronic (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

There is no available UV-Vis spectroscopic data for 1,3-Butanedione, 1-(2,5-dichlorophenyl)-.

The UV-Vis spectrum of a 1,3-dione is dominated by π→π* and n→π* transitions of the conjugated system. The enol form, with its extended conjugation, typically exhibits a strong absorption band at a longer wavelength (λmax) compared to the keto form. The dichlorophenylacetyl group would act as a major chromophore, and its electronic transitions would be observable.

Mass Spectrometry for Molecular Identity Confirmation

No mass spectrum for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- has been published.

Mass spectrometry would be used to confirm the molecular weight of the compound. For 1,3-Butanedione, 1-(2,5-dichlorophenyl)- (C₁₀H₈Cl₂O₂), the expected molecular weight is approximately 230.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be expected. Common fragmentation patterns for such compounds include the loss of the acetyl group and cleavage of the dione (B5365651) moiety.

X-ray Diffraction Studies for Solid-State Molecular Architecture

The solid-state structure of a molecule provides definitive information on its conformation, bond lengths, and bond angles, as well as intermolecular interactions.

Single Crystal X-ray Diffraction Analysis: Determination of Bond Lengths, Bond Angles, and Dihedral Angles

No single-crystal X-ray diffraction data for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is available in the scientific literature.

Should a suitable crystal be grown, X-ray diffraction would reveal whether the molecule exists in the keto or enol form in the solid state. It would provide precise measurements of the C-C, C=O, and C-Cl bond lengths and the bond angles within the molecule. Furthermore, the dihedral angles would describe the orientation of the dichlorophenyl ring relative to the butanedione moiety. For related structures, intermolecular interactions such as hydrogen bonding or halogen bonding often play a crucial role in the crystal packing. nih.govresearchgate.net

Investigation of Crystal Packing Motifs and Supramolecular Self-Assembly

The cooperative effect of these non-covalent interactions leads to the formation of a well-defined three-dimensional supramolecular network. The specific motifs of this network, whether they are chains, sheets, or more complex arrangements, would be determined by the interplay of these various forces.

Tautomerism and Keto-Enol Equilibria in 1,3-Butanedione, 1-(2,5-dichlorophenyl)-

A significant characteristic of β-dicarbonyl compounds is their existence as a mixture of tautomers, primarily the keto and enol forms. This equilibrium is a dynamic process influenced by various factors, including the physical state and the surrounding chemical environment.

Experimental Determination of Tautomeric Forms in Various Phases (e.g., Solution, Solid State)

The tautomeric equilibrium of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- can be experimentally determined using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In the solid state, X-ray crystallography can definitively identify the predominant tautomeric form.

In many crystalline β-diketones, the enol form is found to be dominant due to the stability conferred by the intramolecular hydrogen bond and the conjugated system. It is highly probable that 1,3-Butanedione, 1-(2,5-dichlorophenyl)- also exists predominantly as the enol tautomer in the solid phase.

In solution, both keto and enol forms are typically present in equilibrium. The relative proportions of these tautomers can be quantified by integrating the signals in the ¹H NMR spectrum that are characteristic of each form. For instance, the enolic proton gives a distinct signal, as do the protons of the methylene group in the keto form and the methyl groups in both forms. Studies on similar compounds, such as 1-phenyl-1,3-butanedione, have shown that the enol form is often the major species in solution. researchgate.net

Solvent Effects on Tautomeric Preferences and Equilibrium Dynamics

The position of the keto-enol equilibrium is highly sensitive to the solvent used. researchgate.net The polarity of the solvent is a key factor influencing the tautomeric preference.

Generally, non-polar solvents tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in a non-polar environment where intermolecular hydrogen bonding with the solvent is not possible. In contrast, polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl groups.

The equilibrium constant (KT = [enol]/[keto]) is a quantitative measure of the relative stability of the tautomers in a given solvent. For 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, it is expected that the percentage of the enol form will be higher in non-polar solvents like hexane (B92381) or carbon tetrachloride and lower in polar solvents like methanol (B129727) or water. This trend has been observed for a wide range of β-dicarbonyl compounds. researchgate.net The table below illustrates a hypothetical representation of how the tautomeric equilibrium for a compound like 1,3-Butanedione, 1-(2,5-dichlorophenyl)- might shift with solvent polarity, based on general observations for similar compounds.

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) |

| Hexane | 1.9 | 95 |

| Chloroform | 4.8 | 85 |

| Acetone | 21 | 70 |

| Methanol | 33 | 60 |

| Water | 80 | 50 |

It is important to note that while these trends are well-established, the precise equilibrium constants for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- would require specific experimental determination.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure of molecules. wikipedia.org It is widely employed to predict molecular geometries, energies, and other electronic properties.

Comparative Analysis of Theoretically Optimized Geometries with Experimental X-ray Diffraction Data

This analysis involves optimizing the molecular geometry of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- using DFT calculations, typically with a functional like B3LYP and a suitable basis set. mdpi.comnih.gov The resulting theoretical bond lengths and angles would then be systematically compared against experimental data obtained from single-crystal X-ray diffraction (XRD). A good correlation between the calculated and experimental parameters validates the computational model. nih.gov

However, no published studies containing a comparison of DFT-optimized geometry and experimental XRD data for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, global chemical reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. mdpi.com

Specific HOMO-LUMO energy values and reactivity descriptors for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- are not available in the located public literature.

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, an MEP map would likely show negative potential around the oxygen atoms of the butanedione moiety, indicating them as sites for electrophilic attack, and positive potential around hydrogen atoms. nih.gov

Detailed MEP analysis and corresponding maps for the title compound have not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Specific NBO analysis, including stabilization energies for donor-acceptor interactions within 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, could not be found in existing research.

Quantum Chemical Studies of Non-Covalent Interactions and Supramolecular Phenomena

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

While this is a common technique for analyzing crystal structures, a Hirshfeld surface analysis for 1,3-Butanedione, 1-(2,5-dichlorophenyl)- has not been reported in the scientific literature. An example of the breakdown of intermolecular contacts from a Hirshfeld analysis of a different compound is shown below for illustrative purposes.

Non-Covalent Interaction (NCI) Plot Index and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful computational tools used to analyze the electron density of a molecule, revealing the nature of chemical bonds and weaker interactions. wikipedia.orgamercrystalassn.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions a molecule's electron density into atomic basins, allowing for the definition and characterization of atoms and the bonds between them. wiley-vch.de The analysis focuses on critical points in the electron density, ρ(r), where the gradient of the density is zero. These points are classified by their rank and signature. Of particular importance are the Bond Critical Points (BCPs) found between two interacting atoms. uni-rostock.de The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the interaction's strength and nature.

∇²ρ > 0 and H(r) > 0: Indicates weak, closed-shell interactions, such as van der Waals forces or weak hydrogen bonds.

∇²ρ < 0 and H(r) < 0: Characterizes strong, shared-shell interactions, typical of covalent bonds.

∇²ρ > 0 and H(r) < 0: Suggests interactions of medium strength, like strong hydrogen bonds.

In a molecule like 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, QTAIM can be used to characterize the covalent bonds within the dichlorophenyl ring and the butanedione chain, as well as weaker intramolecular hydrogen bonds that may form in its enol tautomer. For instance, analysis of a structurally related benzochromene containing a 2,5-dichlorophenyl group revealed various intramolecular H-bonds and C-H···π interactions, which were characterized using QTAIM. mdpi.com

Non-Covalent Interaction (NCI) Plot Index: The NCI plot provides a visual representation of non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). The resulting plots show surfaces colored according to the value of the sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian.

Blue surfaces: Indicate strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Represent weak, delocalized interactions (e.g., van der Waals forces).

Red surfaces: Signify repulsive interactions (e.g., steric clashes).

For 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, NCI plots would visualize potential intramolecular hydrogen bonds between the enolic hydroxyl group and the carbonyl oxygen, as well as weaker C-H···Cl or C-H···O interactions. Analysis of intermolecular packing in a crystal lattice would reveal the specific non-covalent forces, such as halogen bonds or π-stacking, that govern the crystal structure. mdpi.comdokumen.pub

Computational Estimation of Interaction Energies and Analysis of Energy Frameworks

To quantify the strength of intermolecular interactions that dictate the supramolecular architecture of a compound in the solid state, computational methods are employed to estimate interaction energies and visualize energy frameworks.

Energy Frameworks: Energy framework analysis provides a graphical representation of the energetic architecture of a crystal lattice. By calculating the interaction energies between a central molecule and its neighbors, the relative strengths of different packing motifs can be compared. These energies (electrostatic, polarization, dispersion, and repulsion) are calculated using quantum mechanical models. The frameworks are visualized as cylinders connecting molecular centroids, with the cylinder thickness proportional to the interaction energy, offering an intuitive picture of the crystal's mechanical and energetic properties. For 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, this analysis would reveal the dominant forces—such as π-π stacking or hydrogen bonding networks—that provide stability to the crystal structure.

| Interaction Type | Typical Energy Range (kJ/mol) | Description |

|---|---|---|

| Electrostatic | Variable | Coulombic interaction between charge distributions. Dominant in polar molecules and hydrogen bonds. |

| Dispersion | -10 to -100 | Attractive force arising from instantaneous electronic fluctuations. Significant in all systems, especially for π-stacking. |

| Repulsion | Positive | Pauli exclusion principle-based repulsion at short distances. |

| Polarization | -5 to -30 | Inductive effects from the distortion of electron clouds. |

Theoretical Exploration of Tautomeric Stability and Isomerization Pathways

Like other β-diketones, 1,3-Butanedione, 1-(2,5-dichlorophenyl)- can exist in equilibrium between its diketo form and two possible enol tautomers. ruc.dk The stability of these tautomers is influenced by intramolecular hydrogen bonding and the electronic effects of the dichlorophenyl substituent.

Tautomeric Forms:

Diketo form: The standard 1,3-butanedione structure.

Enol A: Enolization occurs with the hydroxyl group adjacent to the dichlorophenyl ring.

Enol B: Enolization occurs with the hydroxyl group adjacent to the methyl group.

Computational chemistry, particularly using Density Functional Theory (DFT), is a primary method for investigating the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energies (often corrected for zero-point vibrational energy) of the optimized geometries of each tautomer in the gas phase and in solution (using solvent models), their relative populations can be predicted. nih.gov Generally, the enol form of β-diketones is significantly stabilized by the formation of a strong, resonance-assisted intramolecular hydrogen bond, making it the predominant form in many cases. ruc.dk

The barriers for interconversion between these tautomers can also be calculated by locating the transition state structures on the potential energy surface. nih.gov High-energy barriers would suggest that the different tautomers might be isolable under certain conditions, while low barriers indicate a rapid dynamic equilibrium. researchgate.net

| Tautomer | Key Stabilizing Feature | Expected Relative Stability (General Trend) |

|---|---|---|

| Diketo Form | - | Less stable |

| Enol A (OH near Ar-Cl) | Intramolecular H-bond, conjugation with phenyl ring | More stable |

| Enol B (OH near CH₃) | Intramolecular H-bond | More stable |

Computational Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, FT-IR, NMR)

Computational methods are routinely used to predict spectroscopic properties, which serves to validate the calculated molecular structures and aid in the interpretation of experimental data. nih.gov

FT-IR Spectroscopy: DFT calculations can predict vibrational frequencies. mdpi.com These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. For 1,3-Butanedione, 1-(2,5-dichlorophenyl)-, key predicted vibrations would include the C=O stretching frequencies in the diketo form (~1700-1750 cm⁻¹) and the characteristic broad O-H stretch (~2500-3200 cm⁻¹) and C=C stretch (~1600 cm⁻¹) of the enol form.

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Calculations on the different tautomers would yield distinct chemical shifts. For example, the enolic proton is expected to appear far downfield (δ 15-17 ppm) due to the strong intramolecular hydrogen bond. Comparing the calculated shifts with experimental data helps confirm the dominant tautomeric form in solution. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the λₘₐₓ values and intensities of absorption bands in a UV-Vis spectrum. researchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., n→π, π→π). nih.gov For this compound, the π→π* transitions associated with the conjugated system of the dichlorophenyl ring and the enone moiety would be of primary interest.

| Spectroscopy | Parameter | Typical Predicted Value (for enol form) | Experimental Correlation |

|---|---|---|---|

| FT-IR | ν(O-H) | ~2500-3200 cm⁻¹ (broad) | Confirms H-bonding in enol form |

| FT-IR | ν(C=O) | ~1600-1650 cm⁻¹ (conjugated) | Distinguishes from diketo form |

| ¹H NMR | δ(Enolic H) | 15-17 ppm | Confirms enol tautomer and H-bond |

| ¹³C NMR | δ(C=O) | 180-200 ppm | Identifies carbonyl/enol carbons |

| UV-Vis | λₘₐₓ (π→π*) | ~250-350 nm | Characterizes electronic transitions of the conjugated system |

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation, donor-acceptor groups, and high polarizability can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optical data processing. icm.edu.pl

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). Computational chemistry provides a direct route to calculating these properties. The presence of the electron-withdrawing dichlorophenyl group and the electron-donating potential of the enolate system in 1,3-Butanedione, 1-(2,5-dichlorophenyl)- suggests it may possess NLO activity.

Coordination Chemistry and Ligand Properties

1,3-Butanedione, 1-(2,5-dichlorophenyl)- as a Chelating Ligand in Metal Complex Synthesis

The presence of a dichlorophenyl group on the 1,3-butanedione framework influences the electronic properties of the ligand, which in turn affects the stability and characteristics of the resulting metal complexes. The electron-withdrawing nature of the chlorine atoms can impact the acidity of the enolic proton and the electron density on the coordinating oxygen atoms.

While specific studies detailing the synthesis of metal complexes with 1,3-Butanedione, 1-(2,5-dichlorophenyl)- are not widely documented in the available literature, the synthesis of related metal β-diketonate complexes is a well-established process. Generally, these complexes are prepared by reacting a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the β-diketone ligand in a 1:2 or 1:3 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govchemrevlett.com The reaction often requires a base to facilitate the deprotonation of the ligand.

For instance, the synthesis of a Ni(II) complex would typically involve the following general reaction: NiCl₂ + 2 (C₁₀H₈Cl₂O₂) + 2 NaOH → [Ni(C₁₀H₇Cl₂O₂)₂] + 2 NaCl + 2 H₂O

Characterization of these complexes is achieved through various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion through the oxygen atoms of the β-diketonate.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed structural information.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Following deprotonation, β-diketonate ligands like 1,3-Butanedione, 1-(2,5-dichlorophenyl)- almost invariably act as bidentate chelating ligands. researchgate.net They coordinate to the metal center through the two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This bidentate coordination is the most common mode, although monodentate coordination is rare and other more complex bridging modes can occur in polynuclear complexes. researchgate.netresearchgate.net

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the metal itself. For divalent metal ions like Ni(II), Co(II), and Cu(II), common coordination geometries are observed:

Ni(II) Complexes: Typically form octahedral complexes of the type [Ni(L)₂(H₂O)₂] or square planar complexes of the type [Ni(L)₂], where L is the deprotonated β-diketonate ligand. chemrevlett.com

Co(II) Complexes: Usually adopt a high-spin octahedral geometry. researchgate.net

Cu(II) Complexes: Often exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect. nih.govnih.gov

Pd(II) Complexes: Predominantly form square planar complexes. nih.govnih.gov

Table 1: Expected Coordination Geometries for Metal Complexes of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- (L)

| Metal Ion | Typical Complex Formula | Expected Geometry |

|---|---|---|

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral |

| Cu(II) | [Cu(L)₂] | Square Planar / Distorted Octahedral |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral |

| Pd(II) | [Pd(L)₂] | Square Planar |

Mechanistic Studies of Metal-Ligand Binding Interactions and Stability

Specific mechanistic studies on the binding of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- to metal ions are not detailed in the provided search results. However, the stability of metal β-diketonate complexes is generally high due to the "chelate effect." The formation of a six-membered ring upon bidentate coordination is thermodynamically favorable, leading to enhanced stability compared to complexes with analogous monodentate ligands. The interaction is primarily a Lewis acid-base reaction between the metal ion (Lewis acid) and the diketonate anion (Lewis base). The strength and lability of the metal-ligand bond can be tuned by the nature of the metal ion and the substituents on the ligand.

Electrochemical Investigations of 1,3-Butanedione, 1-(2,5-dichlorophenyl)-Metal Complexes

Electrochemical studies, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of metal complexes. For metal β-diketonates, redox processes can be centered on the metal ion or the ligand itself. sciencepublishinggroup.com

Studies on related β-diketonate complexes, such as those with 1-thenoyl-4,4,4-trifluoroacetone (tta), show that these complexes are electrochemically active. sciencepublishinggroup.com The cyclic voltammograms typically display oxidation and reduction peaks corresponding to changes in the oxidation state of the central metal ion (e.g., M(II)/M(III) or M(II)/M(I)) and/or redox processes of the ligand. sciencepublishinggroup.com For example, the electrochemical behavior of Co(II), Ni(II), and Cu(II) complexes with tta showed both metal- and ligand-centered redox events. sciencepublishinggroup.com It is expected that complexes of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- would exhibit similar behavior, with the specific redox potentials being influenced by the electron-withdrawing dichlorophenyl substituent.

Table 2: General Electrochemical Data for Representative Metal β-Diketonate Complexes

| Complex | Oxidation Peak (V) | Reduction Peak(s) (V) | Redox Process | Reference |

|---|---|---|---|---|

| [Co(tta)₂(H₂O)₂] | +1.95 (Irreversible) | -1.06, -1.89 (Reversible) | Metal and Ligand Centered | sciencepublishinggroup.com |

| [Ni(tta)₂(H₂O)₂] | +1.80 (Irreversible) | -1.75, -2.16 (Reversible) | Metal and Ligand Centered | sciencepublishinggroup.com |

| [Cu(tta)₂] | +1.30 (Irreversible) | -1.25, -2.05 (Reversible) | Metal and Ligand Centered | sciencepublishinggroup.com |

Data is for 1-thenoyl-4,4,4-trifluoroacetone (tta) complexes and is presented as a general reference for the expected behavior of β-diketonate complexes.

Reactivity and Reaction Mechanisms

Role of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- in Cascade and Multicomponent Organic Reactions

While specific literature on the direct use of 1,3-butanedione, 1-(2,5-dichlorophenyl)- in cascade and multicomponent reactions is limited, its structural features make it a prime candidate for such transformations, particularly in the synthesis of heterocyclic compounds. β-Diketones are well-established precursors in reactions that assemble multiple components in a single synthetic operation to build complex molecular architectures. beilstein-journals.orgmdpi.com

One of the most prominent applications of β-diketones in multicomponent reactions is the synthesis of pyrazoles through condensation with hydrazines. nih.govmdpi.com This reaction can be considered a two-component reaction that often forms part of a larger cascade sequence. For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved by reacting a ketone, an aldehyde, and a hydrazine (B178648), where the in-situ formed enone undergoes condensation with the hydrazine. nih.gov

Furthermore, 1,3-dicarbonyl compounds are key building blocks in various other multicomponent reactions for the synthesis of diverse heterocyclic systems, such as pyrimidines and dihydropyridines. The general reactivity pattern involves the initial condensation of the β-diketone with one reactant, followed by subsequent reactions with other components to build the final heterocyclic ring.

The presence of the 2,5-dichlorophenyl group in 1,3-butanedione, 1-(2,5-dichlorophenyl)- is expected to modulate its reactivity in these sequences. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the adjacent carbonyl carbon, potentially accelerating the initial nucleophilic attack.

A hypothetical multicomponent reaction involving 1,3-butanedione, 1-(2,5-dichlorophenyl)-, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative (Biginelli-type reaction) could lead to the formation of dihydropyrimidinones with the dichlorophenyl substituent. The general mechanism for such reactions typically involves the formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-diketone, followed by cyclization and dehydration.

Detailed Mechanistic Studies of Chemical Transformations Involving the β-Diketone Moiety

The fundamental reactivity of the β-diketone moiety in 1,3-butanedione, 1-(2,5-dichlorophenyl)- revolves around its keto-enol tautomerism. In solution, β-diketones exist as an equilibrium mixture of the diketo form and two enol tautomers. The enolic form is often the dominant species and is stabilized by an intramolecular hydrogen bond.

The reaction of β-diketones with nucleophiles is a cornerstone of their chemistry. The mechanism of the well-studied pyrazole (B372694) synthesis from a non-symmetrical β-diketone and a monosubstituted hydrazine provides a detailed look into the mechanistic possibilities. The reaction can proceed through several pathways, initiated by the attack of either of the two non-equivalent nitrogen atoms of the hydrazine at either of the two carbonyl carbons of the diketone. ethz.ch

The initial step is the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the remaining nitrogen atom on the other carbonyl group leads to a 5-hydroxy-2-pyrazoline intermediate. Dehydration of this intermediate furnishes the final pyrazole product. The reversibility of the initial steps and the relative rates of cyclization and dehydration determine the final regiochemical outcome. ethz.ch

Influence of Dichlorophenyl Substitution on Reaction Regioselectivity and Stereoselectivity

The substitution pattern on the phenyl ring of a β-diketone plays a crucial role in directing the outcome of reactions, particularly in terms of regioselectivity and stereoselectivity.

Regioselectivity:

In the context of pyrazole synthesis from 1,3-butanedione, 1-(2,5-dichlorophenyl)- and a monosubstituted hydrazine (e.g., methylhydrazine), two regioisomeric pyrazoles can be formed. The regioselectivity of this reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions. nih.govconicet.gov.ar

The electronic influence of the 2,5-dichlorophenyl group makes the aryl-substituted carbonyl carbon a harder electrophilic center compared to the methyl-substituted carbonyl carbon. According to Hard and Soft Acid and Base (HSAB) theory, harder nucleophiles will preferentially attack the harder electrophilic center.

The steric hindrance imposed by the ortho-chloro substituent on the dichlorophenyl ring is also a significant factor. This steric bulk can hinder the approach of the nucleophile to the adjacent carbonyl group, thereby favoring attack at the less hindered methyl-substituted carbonyl.

Studies on analogous fluorinated β-diketones have shown that the solvent can dramatically influence the regioselectivity of pyrazole formation. conicet.gov.ar For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the formation of one regioisomer over the other. conicet.gov.ar This is attributed to the ability of these solvents to form specific hydrogen bonds with the reactants and intermediates, thereby stabilizing one reaction pathway over another.

A summary of factors influencing regioselectivity in pyrazole synthesis is presented in the table below:

| Factor | Influence on Regioselectivity |

| Electronic Effects | The electron-withdrawing nature of the 2,5-dichlorophenyl group increases the electrophilicity of the adjacent carbonyl carbon. |

| Steric Effects | The ortho-chloro substituent provides steric hindrance, potentially directing nucleophilic attack to the less hindered carbonyl group. |

| Solvent | The choice of solvent can significantly alter the ratio of regioisomers, with fluorinated alcohols often showing high selectivity. conicet.gov.ar |

| Nature of Hydrazine | The substituents on the hydrazine can also influence the regiochemical outcome. |

Stereoselectivity:

For reactions where new stereocenters are formed, the 2,5-dichlorophenyl group can influence the stereoselectivity. In reactions such as the reduction of the carbonyl groups or additions across the enol double bond, the steric bulk of the substituted phenyl ring can direct the approach of the reagent from the less hindered face of the molecule.

Exploration of Structure Activity Relationships in Derivatives and Analogues

Comparative Studies with Positional Isomers of Dichlorophenyl 1,3-Butanediones

A fundamental approach to understanding the SAR of 1,3-butanedione, 1-(2,5-dichlorophenyl)- involves the comparative analysis of its positional isomers, namely the 1-(2,4-dichlorophenyl)- and 1-(3,5-dichlorophenyl)- analogues. While comprehensive, direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, we can infer potential differences based on the principles of medicinal chemistry and the known effects of substituent positioning on the phenyl ring.

Table 1: Comparison of Positional Isomers of Dichlorophenyl 1,3-Butanediones

| Feature | 1-(2,5-dichlorophenyl)- | 1-(2,4-dichlorophenyl)- | 1-(3,5-dichlorophenyl)- |

| Substitution Pattern | Asymmetric | Asymmetric | Symmetric |

| Expected Electronic Effect | Combination of ortho and meta directing effects influencing the carbonyl group. | Strong ortho and para directing effects. | Symmetrical meta directing effects, potentially leading to different overall dipole moment. |

| Potential Steric Hindrance | The ortho-chloro substituent can cause significant steric clash, potentially forcing the phenyl ring out of plane with the butanedione side chain. | The ortho-chloro group introduces steric hindrance similar to the 2,5-isomer. | Less steric hindrance around the carbonyl group compared to the ortho-substituted isomers. |

| Inferred Biological Activity | The specific substitution may be crucial for fitting into a particular binding pocket. | The different electronic and steric profile likely leads to altered binding affinity and selectivity for biological targets compared to the 2,5-isomer. | The symmetrical nature and reduced steric hindrance could result in a different binding mode or target profile. |

This table is based on established principles of medicinal chemistry and SAR, as direct comparative experimental data for these specific isomers is limited in the reviewed literature.

Systematic Investigation of the Impact of Aromatic Substituent Patterns on Molecular and Electronic Properties

The systematic investigation of how different aromatic substituent patterns affect the molecular and electronic properties of dichlorophenyl 1,3-butanediones is crucial for understanding their behavior. The electronic properties of the dichlorophenyl ring, governed by the inductive and mesomeric (resonance) effects of the chlorine atoms, directly impact the reactivity and interaction capabilities of the entire molecule.

Chlorine is an electron-withdrawing group via the inductive effect (-I) and a weak electron-donating group via the resonance effect (+M). The position of the chlorine atoms determines the net effect on the electron density of the aromatic ring and the adjacent carbonyl group of the butanedione moiety.

2,5-Dichloro Substitution: The ortho chlorine atom exerts a strong inductive effect and a resonance effect, while the meta chlorine primarily contributes an inductive effect. This asymmetric electronic distribution can influence the acidity of the enolic proton and the nucleophilicity of the carbonyl oxygens.

2,4-Dichloro Substitution: Both chlorine atoms are in positions (ortho and para) where they can exert both inductive and resonance effects, leading to a significant withdrawal of electron density from the ring and influencing the side chain.

3,5-Dichloro Substitution: The two meta chlorine atoms exert strong, additive inductive effects with no resonance contribution to the carbon attached to the butanedione moiety. This generally results in a more electron-deficient phenyl ring compared to a monosubstituted meta-chloro ring.

These electronic variations have a direct impact on properties such as:

Keto-Enol Tautomerism: The position of the chloro substituents can influence the stability of the enol form, which is stabilized by an intramolecular hydrogen bond. Electron-withdrawing groups can affect the acidity of the α-protons and the hydrogen-bonding characteristics.

Receptor Binding: The electronic nature of the phenyl ring is critical for interactions with biological targets. Variations in electron density can alter hydrogen bonding capabilities, π-π stacking interactions, and other non-covalent binding forces.

Metabolic Stability: The positions of the chlorine atoms can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. Some positions may be more prone to hydroxylation or other metabolic transformations than others.

Rational Design and Synthesis of New Analogues Based on Computational and Experimental Insights

The rational design of new analogues of 1,3-butanedione, 1-(2,5-dichlorophenyl)- leverages both computational modeling and experimental feedback to create molecules with improved properties. This iterative process allows for the targeted modification of the lead structure to enhance desired activities while minimizing off-target effects.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features with biological activity, QSAR studies can predict the activity of novel, unsynthesized analogues. nih.gov Descriptors such as electronic properties (e.g., partial charges, dipole moments), steric parameters, and lipophilicity can be used to guide the design of new compounds with potentially higher potency.

Molecular Docking: If a biological target is known, molecular docking simulations can be used to predict how different analogues will bind within the active site. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, reactivity, and spectroscopic properties of the dichlorophenyl butanedione isomers and their proposed analogues. nih.gov This can provide insights into their stability, keto-enol tautomerism, and potential for interaction with other molecules.

Experimental Synthesis and Evaluation: Based on the insights gained from comparative studies and computational work, new analogues can be synthesized. The synthetic routes to these compounds typically involve the Claisen condensation of a substituted acetophenone (B1666503) with an ester. For example, the synthesis of 1,3-butanedione, 1-(2,5-dichlorophenyl)- would likely proceed via the reaction of 2',5'-dichloroacetophenone (B105169) with ethyl acetate (B1210297) in the presence of a strong base.

Once synthesized, these new analogues are subjected to a battery of experimental tests to evaluate their properties. This includes spectroscopic characterization (NMR, IR, MS) to confirm their structure and assays to determine their biological activity and physicochemical properties. The results of these experiments then feed back into the design cycle, informing the next round of computational modeling and analogue design. This iterative process of design, synthesis, and testing is a powerful strategy for optimizing the properties of the lead compound.

Advanced Applications in Materials Science and Catalysis Academic Focus

Precursor in Organic Synthesis for Diverse Chemical Scaffolds

The reactivity of the 1,3-dicarbonyl system is central to the utility of 1-(2,5-dichlorophenyl)-1,3-butanedione as a building block in organic synthesis. It serves as a key intermediate for constructing a variety of heterocyclic scaffolds, which are foundational in medicinal and materials chemistry. ijpras.com

Synthesis of Dihydropyrimidine (B8664642) Derivatives (e.g., as a Synthon in Biginelli Reactions)

One of the classic transformations involving β-dicarbonyl compounds is the Biginelli reaction, a one-pot cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgorganic-chemistry.org This multicomponent reaction typically involves the acid-catalyzed condensation of a β-ketoester or β-diketone, an aldehyde, and urea (B33335) or thiourea (B124793). Current time information in Montreal, CA.

In this context, 1-(2,5-dichlorophenyl)-1,3-butanedione acts as the β-dicarbonyl component. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate, which is then attacked by the enolate of the β-diketone. Subsequent cyclization and dehydration steps yield the final dihydropyrimidine ring system. The presence of the 2,5-dichlorophenyl substituent on the diketone introduces specific steric and electronic features to the resulting DHPM, influencing its properties and potential applications. The versatility of the Biginelli reaction allows for considerable variation in all three components, enabling the creation of large libraries of functionalized pyrimidine (B1678525) derivatives. Current time information in Montreal, CA.

Formation of Pyrazole (B372694) and Triazolopyrimidine Derivatives

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds, is one of the most prevalent applications for 1,3-diketones. acs.org The most direct and widely used method involves the condensation reaction of a β-diketone with hydrazine (B178648) or its derivatives. acs.orgacs.org When 1-(2,5-dichlorophenyl)-1,3-butanedione is treated with hydrazine, a cyclocondensation reaction occurs, leading to the formation of a pyrazole ring. The reaction is highly efficient and regioselective, making it a cornerstone for accessing previously inaccessible or synthetically demanding pyrazole structures. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is valued for its broad scope and efficiency in creating diverse pyrazole libraries. acs.org

Furthermore, the diketone moiety is instrumental in the synthesis of fused heterocyclic systems like triazolopyrimidines. benthamscience.com These bicyclic structures can be synthesized via the condensation of a β-diketone with an aminotriazole. researchgate.net For instance, reacting 1-(2,5-dichlorophenyl)-1,3-butanedione with 3-amino-1,2,4-triazole under appropriate conditions would lead to the formation of a organic-chemistry.orgCurrent time information in Montreal, CA.acs.orgtriazolo[1,5-a]pyrimidine derivative. The reaction proceeds through the formation of an enaminone intermediate followed by intramolecular cyclization. This scaffold is of significant interest in medicinal chemistry research. benthamscience.comnih.gov

| Reactant | Resulting Heterocycle | General Reaction Type |

| Aldehyde and Urea/Thiourea | Dihydropyrimidine | Biginelli Reaction |

| Hydrazine | Pyrazole | Knoevenagel Condensation |

| Aminotriazole | Triazolopyrimidine | Condensation/Cyclization |

Integration into Advanced Materials: Research on Supramolecular Host Materials and Optoelectronic Components

The ability of the β-diketone group to act as a powerful chelating agent for metal ions has driven its integration into advanced functional materials. alfachemic.commdpi.com The enolate form of 1-(2,5-dichlorophenyl)-1,3-butanedione can coordinate strongly with a variety of metal cations.

This chelating property is exploited in the construction of supramolecular structures, such as metal-organic polyhedra (MOPs). acs.org Research has shown that multifunctional β-diketone ligands can react with metal ions like copper(II) to form self-assembled, discrete nanostructures. acs.org While research may not have specifically documented 1-(2,5-dichlorophenyl)-1,3-butanedione in a MOP, its fundamental structure as an aryl-β-diketone makes it a candidate for creating such complex architectures, where the dichlorophenyl group would influence the electronic properties and solubility of the resulting assembly. These supramolecular cages have potential applications in host-guest chemistry and as nanoscale reaction vessels. acs.org

Investigation in Catalytic Systems and Processes

The strong metal-binding capability of β-diketones positions them as crucial ligands in both homogeneous and heterogeneous catalysis. alfachemic.com

Role as a Component or Ligand in Homogeneous and Heterogeneous Catalysis

As a ligand, the deprotonated form (diketonate) of 1-(2,5-dichlorophenyl)-1,3-butanedione can coordinate to a metal center, forming a stable complex that can function as a catalyst. hector-fellow-academy.de These β-diketonate ligands are valued for their ability to influence the steric and electronic environment of the catalytic metal. hector-fellow-academy.de They are considered strong electron donors, sometimes classified as 4-electron donors, which can enhance the activity and selectivity of the catalyst. hector-fellow-academy.de

In homogeneous catalysis, copper/β-diketone systems have been effectively used for C-N bond-forming reactions. rsc.org Similarly, ruthenium complexes with diketonate ligands have been employed in C-alkylation reactions using alcohols. rsc.org The 1-(2,5-dichlorophenyl)-1,3-butanedione ligand can be used to generate catalysts in situ from inexpensive metal salts, offering a practical approach to catalysis. rsc.org Its application extends to heterogeneous systems where the ligand can be part of a metal complex anchored to a solid support.

| Metal | Catalytic Application Example | Reference |

| Copper (Cu) | N-arylation of carbazoles | rsc.org |

| Ruthenium (Ru) | C-alkylation of dicarbonyls with alcohols | rsc.org |

| Lanthanide Ions | Polymer synthesis, oligomerization | alfachemic.com |

| Various Metals | General coordination chemistry, heat stabilizers | alfachemic.com |

Mechanistic Aspects of Catalytic Reactions Involving β-Diketones

The mechanism of catalysis involving β-diketone ligands is intrinsically linked to their molecular structure. The process begins with the deprotonation of the diketone to form a nucleophilic enolate anion, which then coordinates to the metal center. This coordination stabilizes the metal ion and modulates its reactivity.

Fundamental Biological Activity Mechanisms Molecular Level, Non Clinical

Molecular Interactions with Biological Macromolecules (e.g., DNA Binding Mechanisms)

While direct evidence of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- intercalating with or covalently binding to DNA has not been specifically documented, the reactivity of the 1,3-diketone functional group suggests a potential for such interactions. Research has shown that 1,3-diketone moieties can be synthetically incorporated into DNA structures to act as reactive probes for cross-linking with proteins. nih.govresearchgate.netresearchgate.net

In these engineered systems, nucleotides modified with a linear 1,3-diketone group have been shown to react efficiently and specifically with the guanidinium (B1211019) group of arginine residues in peptides and proteins, such as histones, forming stable covalent adducts. nih.govnih.gov This reaction proceeds through the formation of a pyrimidine-linked conjugate. nih.gov The proximity of the diketone-modified DNA to arginine-containing DNA-binding proteins facilitates this cross-linking, highlighting a mechanism by which the diketone functional group can mediate interactions with biological macromolecules. researchgate.netnih.gov Although this involves an artificially introduced diketone, it establishes the chemical principle that the diketone moiety is reactive toward specific amino acid side chains, suggesting that small molecules like 1,3-Butanedione, 1-(2,5-dichlorophenyl)- could potentially form adducts with proteins, particularly in regions rich in arginine. Some naturally occurring 1,3-diketones have also been identified as DNA binding agents. mdpi.com

Mechanistic Insights into Enzyme Inhibition (e.g., mPGES-1 Binding Sites and Inhibition Mechanisms)

The 1,3-diketone scaffold is a well-established pharmacophore for enzyme inhibition, particularly for metalloenzymes. The two oxygen atoms of the diketone (or its enolate form) are perfectly positioned to act as bidentate chelating ligands for metal ions that are essential for the catalytic activity of many enzymes. nih.gov

A compelling example comes from studies on phenyl-diketo acid (PDKA) inhibitors of malate (B86768) synthase (GlcB) in Mycobacterium tuberculosis. nih.gov These inhibitors function by coordinating a divalent magnesium ion (Mg²⁺) within the enzyme's active site. nih.gov The diketo acid moiety is crucial for this metal coordination. nih.gov Notably, the potency of these inhibitors is significantly influenced by substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), on the phenyl ring was found to be critical for strong inhibition. nih.gov For instance, a 2-chloro-6-fluoro substituted PDKA showed potent inhibition (IC₅₀ of 2.7 μM), whereas a compound with methyl groups in the same positions was inactive. nih.gov This enhancement is attributed to favorable π-interactions between the electron-poor aromatic ring and the carboxylate of a catalytic aspartate residue. nih.gov Given that 1,3-Butanedione, 1-(2,5-dichlorophenyl)- possesses both the 1,3-dicarbonyl chelating motif and electron-withdrawing chloro-substituents, it can be hypothesized to inhibit metalloenzymes through a similar mechanism of action, binding to a metal cofactor in the active site.

This mechanism of inhibiting metalloenzymes via diketo acid chelation has also been identified in inhibitors of viral endonucleases, such as those from influenza and bunyaviruses, further establishing this as a key paradigm for this class of compounds. nih.gov

Antioxidant and Radical Scavenging Mechanisms at the Molecular Level

The 1,3-dicarbonyl moiety is a structural feature of many compounds known for their antioxidant and radical-scavenging properties, including the well-studied natural product curcumin. mdpi.comfrontiersin.org The antioxidant capacity is largely attributed to the enol form of the β-diketone. mdpi.com The enolic proton is readily donatable, allowing the molecule to neutralize free radicals.

The primary mechanisms by which such compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The antioxidant (AOH) directly donates its enolic hydrogen atom to a free radical (R•), quenching the radical and terminating the oxidative chain reaction. nih.gov This is a common mechanism measured in assays like the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov

Single Electron Transfer (SET): The antioxidant molecule can donate an electron to a free radical, converting it into a more stable anion. This mechanism is evaluated by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. nih.govnih.gov

| Antioxidant Assay | Abbreviation | Fundamental Mechanism | References |

| Oxygen Radical Absorbance Capacity | ORAC | Hydrogen Atom Transfer (HAT) | nih.gov |

| 2,2-diphenyl-1-picrylhydrazyl | DPPH | Primarily Single Electron Transfer (SET) | nih.gov, nih.gov |

| Ferric Reducing Antioxidant Power | FRAP | Single Electron Transfer (SET) | nih.gov |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Single Electron Transfer (SET) | nih.gov |

Chelation-Based Mechanisms of Biological Activity (e.g., Photosystem II Inhibition by Related Chelators)

Beyond enzyme inhibition, the ability of the 1,3-butanedione moiety to chelate metal ions is a fundamental mechanism driving various biological effects. nih.govcutm.ac.in β-Diketones are recognized as excellent κ²-O,O'-chelating ligands that form stable complexes with a wide range of transition metals and lanthanides. nih.govijpras.com This chelation can influence biological systems in several ways:

Modulation of Metal Homeostasis: By binding to and sequestering metal ions, these compounds can disrupt the normal physiological balance of essential metals like copper, zinc, and iron, which can trigger cellular responses. cutm.ac.in

Formation of Biologically Active Complexes: The metal-diketone complex itself can be the biologically active species. The coordination of a metal ion can enhance the cytotoxic or therapeutic properties of the ligand. researchgate.net For example, ruthenium(II) and copper(II) complexes with β-diketone ligands have been investigated for their anticancer properties, showing greater activity than the ligands alone. nih.govresearchgate.net

Altering Redox Properties: Chelation can change the redox potential of a metal ion, potentially turning a relatively benign metal ion into a potent pro-oxidant catalyst for generating reactive oxygen species through Fenton-like reactions. mdpi.comnih.gov Conversely, some chelators form stable complexes that are redox-inactive, thereby exerting an antioxidant effect by preventing the metal from participating in harmful redox cycling. mdpi.com

While specific data on the inhibition of Photosystem II by 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is not available, many herbicides and inhibitors of this photosynthetic complex function by interfering with the manganese cluster or non-heme iron within the photosystem's reaction center. The strong chelating nature of the β-diketone moiety makes it a plausible candidate for interacting with such metalloprotein complexes.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to the Field of β-Diketone Chemistry

The field of β-diketone chemistry is rich and varied, with these compounds serving as crucial intermediates in organic synthesis and as versatile ligands in coordination chemistry. nih.gov Their utility stems from the reactivity of the dicarbonyl moiety and the dynamic nature of their keto-enol tautomerism. mdpi.comnih.gov

Key Contributions of β-Diketones:

Synthetic Intermediates: The β-dicarbonyl structure is a cornerstone in the formation of carbon-carbon bonds and is integral to the synthesis of a vast number of biologically and pharmaceutically active compounds. nih.gov

Coordination Chemistry: As ligands, β-diketones readily coordinate with a multitude of metals, forming stable complexes that have applications in catalysis, materials science, and as contrast agents for diagnostic imaging. mdpi.comnih.gov The antimicrobial activity of some β-diketones is enhanced upon complexation with metals. nih.gov

Biological Activity: Many β-diketones, both naturally occurring and synthetic, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comresearchgate.net This has spurred significant interest in their potential as therapeutic agents. mdpi.com

While specific research on 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is limited, its structure, featuring a dichlorinated phenyl ring, suggests it would contribute to the understanding of how halogen substitution influences the electronic properties, acidity, and coordinating ability of the β-diketone framework. Halogenated β-diketones are of particular interest due to their enhanced stability and modified pharmacokinetic properties. nih.gov

Remaining Challenges and Open Questions for 1,3-Butanedione, 1-(2,5-dichlorophenyl)-

The primary challenge concerning 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is the fundamental lack of empirical data. The scientific literature does not currently provide detailed information on its synthesis, characterization, or properties.

Key Open Questions:

Synthesis and Yield Optimization: While general methods for synthesizing β-diketones, such as the Claisen condensation, are well-established, the optimal conditions for the synthesis of this specific dichlorinated derivative are unknown. mdpi.com Challenges may arise from the electronic effects of the dichlorophenyl group influencing the reactivity of the starting materials.

Keto-Enol Tautomerism: The position of the keto-enol equilibrium is a critical determinant of a β-diketone's chemical and biological properties. mdpi.com The equilibrium is sensitive to solvent polarity and the nature of the substituents. mdpi.comnih.gov It remains to be determined how the 2,5-dichloro substitution pattern on the phenyl ring affects this equilibrium compared to other halogenated and non-halogenated analogues.

Coordination Behavior: The coordinating properties of this ligand with various metal ions have not been explored. Understanding the stability, structure, and electronic properties of its metal complexes is a significant open area.

Biological Profile: The biological activity of 1,3-Butanedione, 1-(2,5-dichlorophenyl)- is entirely uncharacterized. Its potential as an antimicrobial, anti-inflammatory, or cytotoxic agent is yet to be investigated.

Proposed Future Research Avenues and Potential Interdisciplinary Collaborations

The dearth of information on 1,3-Butanedione, 1-(2,5-dichlorophenyl)- presents a clear opportunity for foundational research.

Proposed Research Avenues:

Systematic Synthesis and Characterization: The initial focus should be on developing a reliable and high-yielding synthesis of the title compound. This would be followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to definitively establish its molecular structure.

Investigation of Tautomerism: A detailed study of its keto-enol tautomerism in various solvents using techniques like ¹H NMR and UV-Vis spectroscopy would provide fundamental insights into its solution-state behavior. mdpi.com Computational studies using Density Functional Theory (DFT) could complement experimental findings. nih.gov

Coordination Chemistry Exploration: A systematic investigation of its coordination with a range of transition metals and lanthanides would be valuable. This would involve the synthesis and characterization of the resulting metal complexes, exploring their structural diversity, stability, and potential applications in catalysis or materials science.

Biological Screening: Once synthesized and characterized, the compound should be screened for a variety of biological activities. This could include assays for antimicrobial, antifungal, antioxidant, and cytotoxic properties.

Potential Interdisciplinary Collaborations:

Computational Chemistry: Collaboration with computational chemists could provide theoretical insights into the compound's electronic structure, tautomeric preferences, and the properties of its metal complexes, guiding experimental work. nih.gov

Pharmacology and Biochemistry: Partnering with pharmacologists and biochemists would be essential for a thorough evaluation of the compound's biological activity and mechanism of action, for instance, as a potential enzyme inhibitor. nih.gov

Materials Science: Collaboration with materials scientists could explore the potential of its metal complexes in the development of new functional materials, such as fluorescent probes or magnetic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.